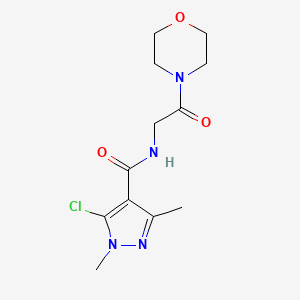

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide

Description

5-Chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a chloro substituent at position 5, methyl groups at positions 1 and 3, and a morpholino-2-oxoethyl chain attached to the carboxamide nitrogen. This compound belongs to a broader class of pyrazole carboxamides known for their structural versatility and applications in medicinal chemistry and agrochemical research . Its molecular formula is C₁₃H₁₈ClN₃O₃, with a molar mass of 323.75 g/mol. The morpholino group enhances solubility and modulates electronic properties, making it distinct from simpler alkyl or aryl substituents in related compounds .

Properties

IUPAC Name |

5-chloro-1,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O3/c1-8-10(11(13)16(2)15-8)12(19)14-7-9(18)17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARURRRDZYXNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NCC(=O)N2CCOCC2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

N-alkylation: The chlorinated pyrazole is subjected to N-alkylation with 2-morpholino-2-oxoethyl chloride in the presence of a base like potassium carbonate.

Carboxamide formation: Finally, the carboxamide group is introduced through the reaction with an appropriate amine or amide reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming new derivatives.

Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide has found applications in various scientific research areas:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

Biology: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Industry: The compound is utilized in the development of agrochemicals and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Substituent Modifications on the Pyrazole Ring

- Target Compound: 5-Chloro-1,3-dimethyl groups; morpholino-2-oxoethyl chain .

- Compound 3a (): 5-Chloro-1,3-dimethyl with phenyl groups at positions 1 and 4-cyano substituent on the pyrazole. Synthesized via EDCI/HOBt coupling in DMF, yielding 68% .

- Fluorinated Analog (): 5-Fluoro-1,3-dimethyl with a 4-methylpentan-2-ylphenyl group.

- Insecticidal Pyrazole (): 5-Chloro-3-trifluoromethyl-1-aryl groups. Designed as anthranilic diamides targeting ryanodine receptors .

Amide Side Chain Modifications

- Target Compound: Morpholino-2-oxoethyl chain .

- Compound 1023970-81-1 () : Phenyl and 4-isopropylphenyl groups. Higher molecular weight (424.92 g/mol) due to bulky substituents .

- Compound 955961-68-9 (): 4-Methylbenzylamino group. Lower molar mass (334.81 g/mol) compared to the target compound .

Physicochemical Properties

Key Observations :

- The morpholino group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 3a, 3b) .

- Halogen substituents (Cl, F) enhance stability and binding affinity in agrochemicals () .

- Bulky substituents (e.g., 4-isopropylphenyl in ) increase molecular weight but may reduce synthetic yield .

Biological Activity

5-Chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide (CAS Number: 956371-30-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro group, dimethyl substitutions, and a morpholino moiety, which are critical for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The presence of the morpholino group enhances solubility and bioavailability, making it a promising candidate for various therapeutic applications.

Research indicates that pyrazole derivatives often exhibit their biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Interference with Signal Transduction Pathways : These compounds can modulate pathways such as the BRAF(V600E) signaling cascade, which is crucial in certain cancers.

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .

Antitumor Activity

This compound has shown potential in inhibiting tumor growth:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells.

- Mechanisms : It has been reported to induce apoptosis and inhibit proliferation by targeting specific kinases involved in cancer signaling .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed through:

- Inhibition of Nitric Oxide Production : Studies demonstrated that it significantly reduced LPS-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

In vitro studies have revealed that this compound exhibits:

- Bactericidal Effects : The compound showed activity against several bacterial strains by disrupting cellular integrity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against melanoma cells with an IC50 value lower than standard chemotherapeutics. |

| Study B | Showed inhibition of TNF-alpha production in macrophages by over 50%, indicating strong anti-inflammatory potential. |

| Study C | Evaluated multiple pyrazole derivatives for antifungal activity; compounds similar to this one exhibited moderate to excellent inhibition against phytopathogenic fungi. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.